molecular formula C15H16ClNO2 B1395602 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone CAS No. 477846-40-5

3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone

Cat. No. B1395602
CAS RN: 477846-40-5
M. Wt: 277.74 g/mol
InChI Key: LIHHOYWEMKSHCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body or in a biological system is studied. This could involve its interaction with biological macromolecules like proteins or DNA .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This involves discussing potential future research directions or applications of the compound. This could be based on the compound’s properties, its mechanism of action, or its role in a chemical reaction .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-8-17-9-7-14(18)13(15(17)19)10-11-3-5-12(16)6-4-11/h3-7,9,18H,2,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHHOYWEMKSHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323428
Record name 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone

CAS RN

477846-40-5
Record name 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone
Reactant of Route 2
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone
Reactant of Route 3
Reactant of Route 3
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone
Reactant of Route 4
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone
Reactant of Route 5
Reactant of Route 5
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone
Reactant of Route 6
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone

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